molecular formula C23H22BrNO7 B12467635 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B12467635
M. Wt: 504.3 g/mol
InChI Key: LOWPABMQHLOLFS-UHFFFAOYSA-N
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Description

5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a nitrophenyl group, and a dioxane ring

Preparation Methods

The synthesis of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. The starting materials often include brominated aromatic compounds and nitrophenyl derivatives. The synthetic route may involve:

Chemical Reactions Analysis

5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione lies in its specific combination of functional groups and the dioxane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22BrNO7

Molecular Weight

504.3 g/mol

IUPAC Name

5-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C23H22BrNO7/c1-22(2,3)23(4)31-20(26)17(21(27)32-23)11-15-7-10-19(18(24)12-15)30-13-14-5-8-16(9-6-14)25(28)29/h5-12H,13H2,1-4H3

InChI Key

LOWPABMQHLOLFS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C(=O)O1)C(C)(C)C

Origin of Product

United States

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